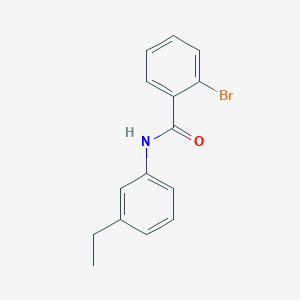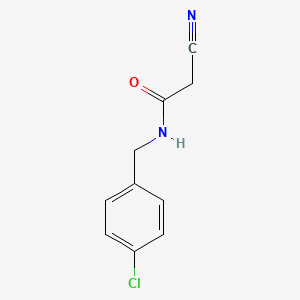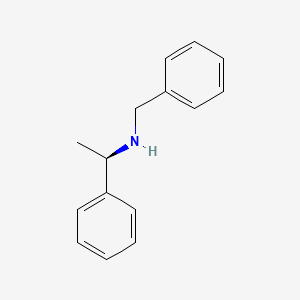
(R)-(+)-N-苄基-1-苯乙胺
概述
描述
(R)-(+)-N-Benzyl-1-phenylethylamine is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.3 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(+)-N-Benzyl-1-phenylethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-(+)-N-Benzyl-1-phenylethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-N-Benzyl-1-phenylethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
纳米晶体的合成
该化合物在纳米晶体的合成中起着至关重要的作用,纳米晶体是纳米科学和纳米技术中的关键。它可以作为稳定剂,控制纳米晶体的生长和形貌。 这些纳米晶体由于其独特的尺寸依赖性而具有从电子学到生物医学的应用 .
手性拆分剂
在药物研究中,“(R)-(+)-N-苄基-1-苯乙胺”用作手性拆分剂。它有助于分离外消旋化合物的对映异构体,这对于生产对映体纯的药物至关重要。 这是至关重要的,因为药物的不同对映异构体可以具有不同的治疗效果 .
催化
该化合物在催化中得到应用,特别是在不对称合成中。 它可用于在化学反应中诱导手性,这是创建需要特定立体化学的各种药物和化学品的根本过程 .
材料科学
在材料科学中,“(R)-(+)-N-苄基-1-苯乙胺”用于开发具有特定光学性质的先进材料。 它可以影响具有所需手性的材料的合成,这会影响其与光和其他电磁辐射的相互作用 .
分子识别研究
该化合物参与分子识别研究,这对理解生物过程和设计新药至关重要。 它可以作为创建模拟酶或其他生物受体活性位点的分子的构建块 .
化学传感器
“(R)-(+)-N-苄基-1-苯乙胺”可以被纳入化学传感器中。 这些传感器可以检测特定物质或环境变化,这在各个行业(包括环境监测和诊断)中都有用 .
有机合成
它还用作有机合成中更复杂有机分子的构建块。 它在各种反应条件下引入手性的能力和稳定性使其成为合成化学中的宝贵化合物 .
研究工具和软件开发
虽然不是该化合物本身的直接应用,但“(R)-(+)-N-苄基-1-苯乙胺”通常使用先进的研究工具和软件合成和研究。 这些工具有助于预测该化合物在不同化学反应和各种环境中的行为,从而帮助研究人员进行实验规划 .
属性
IUPAC Name |
(1R)-N-benzyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZHMSJNPCYUTB-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361451 | |
| Record name | (R)-(+)-N-Benzyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38235-77-7 | |
| Record name | (+)-Benzylphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38235-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-N-Benzyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, α-methyl-N-(phenylmethyl)-, (αR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (R)-(+)-N-Benzyl-1-phenylethylamine in chemical synthesis?
A1: (R)-(+)-N-Benzyl-1-phenylethylamine is primarily used as a chiral resolving agent for racemic mixtures. It forms diastereomeric salts with chiral acids, which can be separated based on their different solubilities. [, , , , ] This allows for the isolation of individual enantiomers from a racemic mixture.
Q2: Can you explain the mechanism behind the chiral resolution ability of (R)-(+)-N-Benzyl-1-phenylethylamine?
A2: The chiral discrimination mechanism of (R)-(+)-N-Benzyl-1-phenylethylamine stems from its ability to form distinct intermolecular interactions with different enantiomers. These interactions, including hydrogen bonds, CH/π interactions, and van der Waals forces, lead to the formation of diastereomeric salts with different crystal structures and solubilities. [] For example, in the resolution of 2-chloromandelic acid, a "lock-and-key" supramolecular packing mode was observed in the crystal structure of the less soluble diastereomeric salt. [] This type of packing, driven by the size difference between the resolving agent and the racemate, contributes significantly to chiral discrimination.
Q3: Are there any examples of (R)-(+)-N-Benzyl-1-phenylethylamine being incorporated into polymeric materials?
A3: Yes, (R)-(+)-N-Benzyl-1-phenylethylamine has been successfully incorporated into cross-linked microspheres composed of optically active helical substituted polyacetylenes. [] These microspheres exhibit chiral recognition properties and were shown to preferentially adsorb (R)-(+)-1-phenylethylamine, (R)-(+)-N-benzyl-1-phenylethylamine, and Boc-D-alanine. [] This demonstrates the potential of incorporating this chiral resolving agent into materials for enantioselective applications.
Q4: Has (R)-(+)-N-Benzyl-1-phenylethylamine been used in the synthesis of any natural products?
A4: Absolutely, (R)-(+)-N-Benzyl-1-phenylethylamine has proven valuable in the synthesis of several natural products. For instance, it played a key role in the formal synthesis of the amphibian alkaloid (5R,8R,8aS)-(-)-indolizidine 2091. [] Additionally, it was employed in the synthesis of racemic and enantiopure forms of the alkaloid indolizidine 209B. [] These examples highlight its versatility and utility in complex molecule synthesis.
Q5: What is the chemical structure and molecular weight of (R)-(+)-N-Benzyl-1-phenylethylamine?
A5: (R)-(+)-N-Benzyl-1-phenylethylamine possesses the molecular formula C15H17N and a molecular weight of 211.30 g/mol. Its structure comprises a phenylethyl group connected to a nitrogen atom, which is further linked to a benzyl group.
Q6: Are there any known methods for synthesizing (R)-(+)-N-Benzyl-1-phenylethylamine?
A6: Yes, optically pure (R)-(+)-N-Benzyl-1-phenylethylamine can be synthesized from optically active α-phenylethylamine and benzaldehyde. [, ] The synthesis involves the formation of an intermediate N-Benzylidene-1-phenylethylamine, followed by reduction using KBH4. Another approach involves condensation of (R)-1-methylbenzylamine with benzaldehyde and subsequent reduction by NaBH4. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
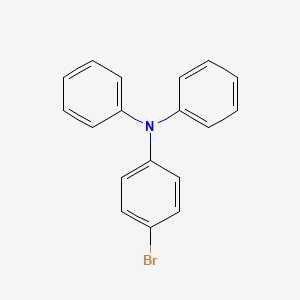

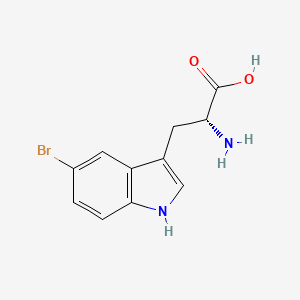
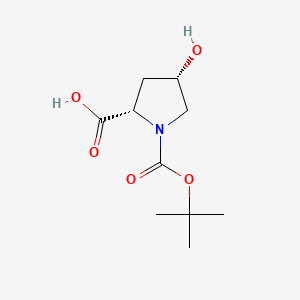
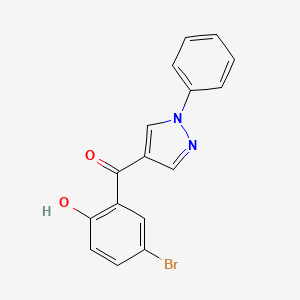
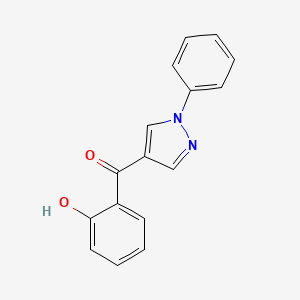


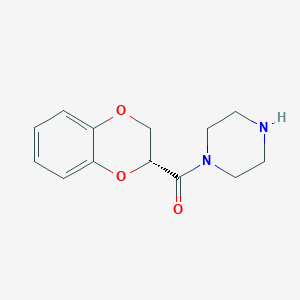

![Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1269940.png)
